![molecular formula C22H20N6O3 B2818762 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-51-7](/img/structure/B2818762.png)
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing synthetic routes for creating complex quinazolinone derivatives and analyzing their chemical properties. For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives involved reactions of key intermediates with various reagents, leading to compounds with potential antimicrobial and anticancer activities. These synthetic methodologies provide a foundation for the development of novel compounds with enhanced biological activities (Mehta et al., 2019).
Biological Activities and Potential Therapeutic Applications
Antimicrobial Activity
Several studies have synthesized quinazolinone derivatives and evaluated their antimicrobial properties. For example, compounds have been identified with significant antibacterial activity against various pathogens, suggesting their potential as therapeutic agents in treating bacterial infections (Singh et al., 2010).
Anticancer Activity
Research into quinazolinone derivatives has also revealed promising anticancer activities. The synthesis of new pyrido[2,3-d]pyrimidine derivatives, for instance, has led to compounds that exhibit potent antitumor activity against Ehrlich ascites carcinoma in mice, highlighting their potential in cancer therapy (Gineinah et al., 2013).
Analgesic and Anti-inflammatory Activities
Compounds with quinazolinone structures have been synthesized and shown to possess analgesic and anti-inflammatory properties. This suggests their utility in developing new treatments for pain and inflammation (Debnath & Manjunath, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-19(12-27-13-24-18-6-2-1-4-16(18)21(27)30)26-10-7-15(8-11-26)28-14-25-20-17(22(28)31)5-3-9-23-20/h1-6,9,13-15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXDGSFDANSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

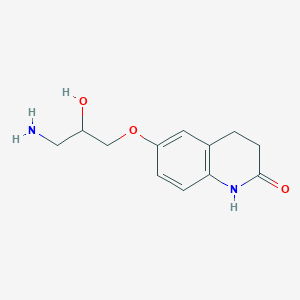
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2818680.png)
![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)

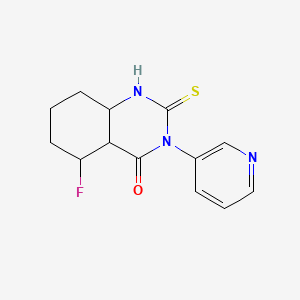

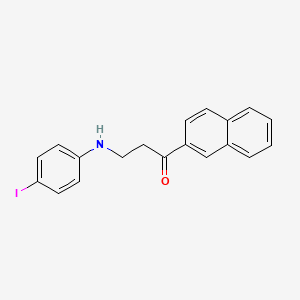
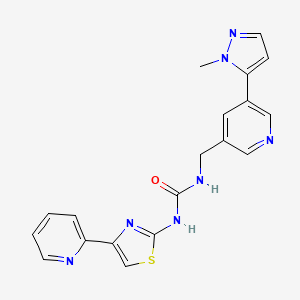
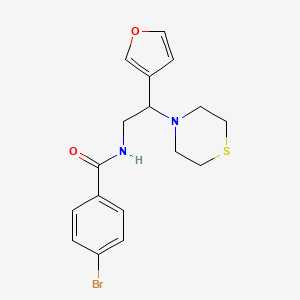


![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)
![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)
